(S)-Dibutyl 3-Hydroxybutyl Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

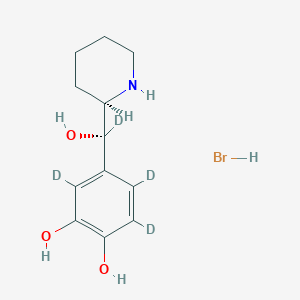

Dibutyl 3-hydroxybutyl phosphate (TBP-OH; Item No. 9001825) is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP). Incubation of goldfish liver microsomes in the presence of NADPH has been shown to convert TBP into TBP-OH and dibutyl phosphate. TBP-OH has also been produced during radiolysis of TBP. (S)-TBP-OH is an optically active isomer of TBP-OH.

Applications De Recherche Scientifique

Metabolic Response to Exposure : A study using 1H NMR-based metabonomics investigated the metabolic response to tributyl phosphate (TBP) exposure, identifying dibutyl phosphate (DBP) as a metabolite of TBP in rats. This study highlights the utility of (S)-Dibutyl 3-Hydroxybutyl Phosphate in investigating the metabolic impact of TBP exposure (Neerathilingam et al., 2010).

In Vitro Metabolism in Fish : Research on alkyl organophosphate esters, including dibutyl-3-hydroxybutyl phosphate, examined their metabolism in fish liver and intestinal microsomes. This study is significant for understanding the biotransformation and potential health hazards of these compounds in aquatic organisms (Hou et al., 2018).

Metabolism in Terrestrial Invertebrates : Another study explored the metabolism of tri-n-butyl phosphate (TBP) in earthworms, identifying dibutyl phosphate as a major phase I metabolite. This research provides insights into the environmental impact and metabolism of TBP in terrestrial ecosystems (Wang et al., 2018).

Applications in Biochemistry and Metabolism : Investigations into the use of 3-hydroxybutyrate in different contexts, such as an alternative energy substrate for the brain during hypoglycemia, have been conducted. Although not directly about dibutyl phosphate, this research provides contextual understanding of the broader family of compounds to which (S)-Dibutyl 3-Hydroxybutyl Phosphate belongs (Schutz et al., 2011).

Environmental and Health Impact Studies : Various studies have been conducted to understand the environmental and health impacts of organophosphate esters, including dibutyl phosphate. These studies are crucial for assessing the risks associated with the use and disposal of such compounds (He et al., 2018).

Biodegradation Research : Research on the biodegradation of tributyl phosphate, a relative of dibutyl phosphate, in various biological systems has provided insights into the potential for bioremediation and environmental remediation of these compounds (Nancharaiah et al., 2015).

Propriétés

Nom du produit |

(S)-Dibutyl 3-Hydroxybutyl Phosphate |

|---|---|

Formule moléculaire |

C12H27O5P |

Poids moléculaire |

282.3 |

Clé InChI |

LJBNHONKIDIOPD-LBPRGKRZSA-N |

Apparence |

Assay:≥95%A solution in methanol |

Synonymes |

(S)-TBP-OH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.